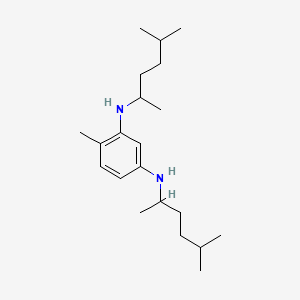
N,N'-Bis(1,4-dimethylpentyl)-2,4-toluenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine is a chemical compound known for its use as an antioxidant and antiozonant in various industrial applications. It is a member of the substituted para-phenylenediamines, which are widely used to protect materials from oxidative degradation and ozone cracking .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine typically involves the reaction of 1,4-dimethylpentylamine with 4-methyl-1,3-benzenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenated compounds and acids are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced amine compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine has several scientific research applications, including:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential effects on biological systems, including its role in oxidative stress and cellular protection.
Medicine: Investigated for its potential therapeutic applications in preventing oxidative damage in biological tissues.
Mechanism of Action
The mechanism of action of N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine involves its ability to scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage. The compound interacts with molecular targets such as lipids and proteins, protecting them from oxidative degradation. It also participates in pathways that mitigate oxidative stress and enhance cellular resilience .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethylbutyl)-N’-phenyl-1,4-phenylenediamine (6PPD)
- N-isopropyl-N’-phenyl-1,4-phenylenediamine (IPPD)
- N,N’-diphenyl-p-phenylenediamine (DPPD)
Uniqueness
N,N’-Bis(1,4-dimethylpentyl)-4-methyl-1,3-benzenediamine is unique due to its specific structural configuration, which imparts distinct antioxidant and antiozonant properties. Compared to similar compounds, it offers enhanced protection against oxidative degradation and ozone cracking, making it particularly valuable in industrial applications .
Properties
CAS No. |
54061-05-1 |
|---|---|
Molecular Formula |
C21H38N2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
4-methyl-1-N,3-N-bis(5-methylhexan-2-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C21H38N2/c1-15(2)8-11-18(6)22-20-13-10-17(5)21(14-20)23-19(7)12-9-16(3)4/h10,13-16,18-19,22-23H,8-9,11-12H2,1-7H3 |
InChI Key |
ZJQSPHVCYCGKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(C)CCC(C)C)NC(C)CCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)
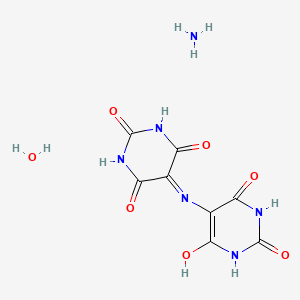

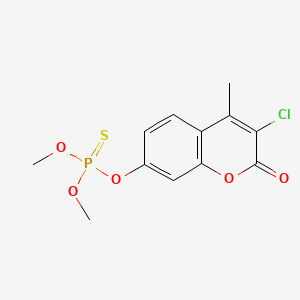
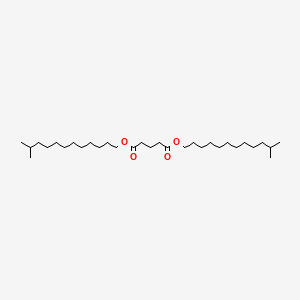
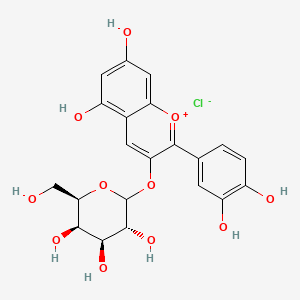
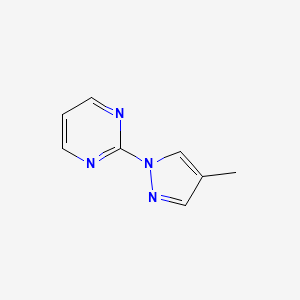
![Acetonitrile,[[2-(4-methoxyphenyl)ethyl]amino]-](/img/structure/B13802195.png)

![Potassium 9-(2,3-dimethyl-2-butoxy)-9-boratabicyclo[3.3.l]nonane](/img/structure/B13802220.png)
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)

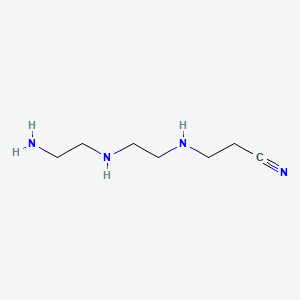
![N-[3-[(E)-(hydroxyhydrazinylidene)methyl]thiophen-2-yl]acetamide](/img/structure/B13802250.png)
